4-chloro-6-fluoroindoline-2,3-dione

Thermal Analysis Purification Solid-State Characterization

This 4-chloro-6-fluoroindoline-2,3-dione (97% purity) is a dual-halogenated isatin derivative with a high melting point (242.5°C) and a proven 95% synthetic yield. Its thermal stability ensures reliable parallel synthesis handling, while the 4-chloro and 6-fluoro vectors enable orthogonal functionalization for rapid SAR exploration. This combination reduces per-mole cost and waste, making it ideal for early-stage scale-up of kinase inhibitor libraries.

Molecular Formula C8H3ClFNO2
Molecular Weight 199.56 g/mol
CAS No. 940054-45-5
Cat. No. B1469334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-fluoroindoline-2,3-dione
CAS940054-45-5
Molecular FormulaC8H3ClFNO2
Molecular Weight199.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)C2=O)Cl)F
InChIInChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13)
InChIKeyVXDPVOKLIGCRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-Fluoroindoline-2,3-Dione (CAS 940054-45-5): Procurement-Ready Specifications and Core Identity


4-Chloro-6-fluoroindoline-2,3-dione (CAS 940054-45-5) is a halogenated isatin derivative with the molecular formula C8H3ClFNO2 and a molecular weight of 199.57 g/mol . It is commercially available in quantities ranging from 100 mg to 5 g from major chemical suppliers . The compound is characterized by a melting point of 242.5°C and a purity specification of 97% as provided by reputable vendor technical datasheets .

Why 4-Chloro-6-Fluoroindoline-2,3-Dione Cannot Be Replaced by Generic Isatin Analogs


In the isatin chemical space, substitution pattern critically dictates physicochemical properties, reactivity, and biological performance. The presence of both 4-chloro and 6-fluoro substituents on the indoline-2,3-dione scaffold distinguishes 4-chloro-6-fluoroindoline-2,3-dione from mono‑halogenated or unsubstituted analogs. Direct substitution with generic isatins (e.g., isatin, 4‑chloroisatin, or 6‑fluoroisatin) alters melting point, solubility, and synthetic yield, which directly impacts purification workflows, formulation compatibility, and downstream reaction efficiency . The quantitative evidence below confirms that this compound provides measurable differentiation in thermal stability, commercial purity, and synthetic accessibility.

4-Chloro-6-Fluoroindoline-2,3-Dione: Quantified Differentiation vs. Closest Analogs


Thermal Stability Benchmark: 242.5°C Melting Point Delivers Process Distinction

4-Chloro-6-fluoroindoline-2,3-dione exhibits a melting point of 242.5°C . This value is significantly higher than 6-fluoroindoline-2,3-dione (196–199°C) and isatin (200–204°C) , and is comparable to 4-chloroindoline-2,3-dione (258°C) and 5-chloroindoline-2,3-dione (254–258°C) [1]. The 242.5°C melting point positions the compound between the lower‑melting fluoro analog and the higher‑melting chloro analogs, providing a distinct thermal fingerprint that can be exploited in recrystallization and differential scanning calorimetry (DSC) purity assessment.

Thermal Analysis Purification Solid-State Characterization

Commercial Purity Advantage: 97% Assay Value Surpasses Alternate Vendor Specifications

The commercial specification for 4-chloro-6-fluoroindoline-2,3-dione from Fluorochem lists a purity of 97% . In contrast, the Sigma‑Aldrich‑distributed lot of the same compound is offered at 90% purity . This 7 percentage‑point differential represents a meaningful variance in batch‑to‑batch reliability for downstream synthesis, where higher purity reduces the need for additional purification steps and minimizes side‑product formation.

Quality Control Procurement Synthetic Reliability

Synthetic Yield Benchmark: 95% Yield in Regioisomeric Mixture Outperforms Typical Isatin Routes

A reported synthetic route for 4-chloro-6-fluoroindoline-2,3-dione achieves a 95% yield of the regioisomeric mixture (9:1 ratio) from the corresponding benzoic acid precursors [1]. This yield is substantially higher than the 71–78% yield for unsubstituted isatin using the classic Sandmeyer procedure [2] and exceeds the 26–75% yield range reported for electron‑deficient 4‑ and 6‑substituted isatins [3]. The high yield reflects an optimized, scalable preparation that reduces raw material cost and waste generation.

Synthetic Methodology Process Chemistry Yield Optimization

Patent Landscape Inclusion: Documented in >10 Patent Families, Exceeding Many Analog Isatins

According to PubChemLite patent count analysis, the InChIKey corresponding to 4-chloro-6-fluoroindoline-2,3-dione (VXDPVOKLIGCRAN-UHFFFAOYSA-N) is associated with over 10 patent families [1]. This level of patent activity is higher than that of the mono‑substituted analog 6-fluoroindoline-2,3-dione, which shows fewer than 5 patent entries in the same database [2]. The presence of the compound in multiple patent families indicates its utility as a versatile building block in proprietary pharmaceutical compositions, providing procurement teams with a measure of downstream IP relevance.

IP Intelligence Drug Discovery Chemical Patent Analysis

Optimal Procurement and Research Applications for 4-Chloro-6-Fluoroindoline-2,3-Dione


Medicinal Chemistry: High‑Purity Building Block for Kinase‑Targeted Libraries

The 97% purity specification and patent landscape documentation [1] make 4-chloro-6-fluoroindoline-2,3-dione a reliable starting material for constructing focused libraries of indolin‑2‑one kinase inhibitors. The elevated melting point (242.5°C) ensures stable handling during parallel synthesis, while the dual halogenation pattern provides two orthogonal vectors for subsequent functionalization, enabling rapid exploration of structure‑activity relationships around the isatin core.

Process R&D: Cost‑Efficient Scaffold for Scale‑Up

The demonstrated 95% synthetic yield [2] reduces the effective cost per mole of the isatin core compared to analogs with lower reported yields (e.g., 26–75% for electron‑deficient isatins [3]). Process chemists can leverage this high‑yielding route to produce multi‑gram quantities with minimal waste, making the compound economically attractive for early‑stage scale‑up campaigns.

Analytical Chemistry: Thermal Standard for DSC Purity Assessment

The well‑defined melting point of 242.5°C positions 4-chloro-6-fluoroindoline-2,3-dione as a useful reference material for differential scanning calorimetry (DSC) method development, particularly when analyzing halogenated heterocycles. Its thermal stability is superior to the 6‑fluoro analog (mp 196–199°C) , allowing it to serve as a higher‑temperature calibration point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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